Bolandiol

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de Bolandiol generalmente implica la reducción de 19-norandrostenediona. Esta reducción se puede lograr utilizando varios agentes reductores como borohidruro de sodio o hidruro de litio y aluminio en condiciones controladas .

Métodos de producción industrial

la síntesis generalmente seguiría los procedimientos estándar para la síntesis de esteroides, que involucran múltiples pasos de oxidación, reducción y purificación .

Análisis De Reacciones Químicas

Tipos de reacciones

El Bolandiol experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El this compound se puede oxidar para formar 19-norandrostenediona.

Reducción: Se puede reducir para formar derivados de 19-norandrostano.

Sustitución: Se pueden introducir varios grupos funcionales en diferentes posiciones en el esqueleto esteroide.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen trióxido de cromo y permanganato de potasio.

Reducción: El borohidruro de sodio y el hidruro de litio y aluminio se utilizan con frecuencia.

Sustitución: Se utilizan reactivos como halógenos y compuestos organometálicos en condiciones específicas.

Principales productos formados

Oxidación: 19-norandrostenediona

Reducción: Derivados de 19-norandrostano

Sustitución: Varios esteroides sustituidos dependiendo de los reactivos utilizados.

Aplicaciones Científicas De Investigación

Muscle Wasting Disorders

Bolandiol has been investigated for its potential in treating muscle wasting conditions such as cachexia associated with chronic diseases. Its ability to increase lean body mass makes it a candidate for clinical applications aimed at improving physical function in affected populations .

Bone Health

Research indicates that this compound can enhance bone mineral density, making it relevant for osteoporosis treatment. The anabolic effects on bone tissue suggest its utility in maintaining skeletal health, particularly in populations at risk of bone density loss, such as postmenopausal women or elderly men .

Male Contraceptive

Due to its tissue-selective properties and ability to suppress endogenous testosterone production, this compound is being explored as a potential male contraceptive. Its profile allows for the inhibition of sperm production while minimizing side effects related to prostate stimulation .

Case Study 1: Anabolic Effects in Castrated Rats

A study involving castrated male rats demonstrated that long-term administration of this compound prevented the loss of lean body mass and bone mineral density while inhibiting gonadotropin secretion. The results indicated that this compound could serve as a "prostate-sparing" androgen due to its limited stimulation of sex accessory glands compared to testosterone .

Case Study 2: Impact on Tendon Properties

Another investigation evaluated the biomechanical properties of Achilles tendons in rats treated with anabolic steroids, including this compound. The findings revealed that while anabolic steroids can promote muscle growth, they may adversely affect tendon strength and integrity when combined with exercise .

Comparative Data Table

Mecanismo De Acción

El Bolandiol ejerce sus efectos a través de múltiples vías:

Actividad androgénica: Se une a los receptores de andrógenos, estimulando el crecimiento y desarrollo muscular.

Actividad estrogénica: También puede unirse a los receptores de estrógenos, influyendo en varios procesos fisiológicos.

Actividad progestágena: Interactúa con los receptores de progesterona, afectando las funciones reproductivas

Comparación Con Compuestos Similares

El Bolandiol se compara con otros compuestos similares como:

- 4-Androstenediol

- 19-Nor-5-androstenediol

- 19-Nor-5-androstenediona

- Bolandiona (19-nor-4-androstenediona)

- Bolenol (17α-etil-19-nor-5-androstenol)

Singularidad

El this compound es único entre estos compuestos debido a sus actividades androgénicas, estrogénicas y progestágenas combinadas, que no se encuentran comúnmente en otros esteroides anabólicos-androgénicos .

Actividad Biológica

Bolandiol, or 19-Nortestosterone-3β,17β-Diol, is a synthetic anabolic steroid that has garnered attention for its unique biological activities, particularly in promoting lean body mass and bone mineral density without significantly stimulating sex accessory glands. This article provides a comprehensive overview of this compound's biological activity, including its mechanism of action, tissue selectivity, and potential clinical applications.

This compound functions primarily as an androgenic compound, exhibiting varying affinities for androgen receptors (AR), progestin receptors (PR), and estrogen receptors (ER). Research indicates that this compound binds with lower affinity to the recombinant rat AR compared to testosterone (T), dihydrotestosterone (DHT), and 19-nortestosterone (19-NT), demonstrating only 4-9% of T's potency in transcription assays mediated by AR. Its activity through PR and ER is similarly reduced, being only 1% as potent as progesterone and 3% to 1% as potent as estradiol through ERα and ERβ, respectively .

Tissue Selectivity

This compound exhibits notable tissue selectivity in vivo. In studies involving castrate male rats, this compound effectively stimulated the growth of the levator ani muscle comparable to T but did not significantly affect the weights of the ventral prostate or seminal vesicles. This selective action suggests that this compound may serve as a "prostate-sparing" androgen, making it a candidate for male contraceptive development .

Comparative Efficacy

In terms of maintaining bone mineral density (BMD) and lean body mass, this compound has shown efficacy similar to that of DHT and 19-NT. Long-term administration in animal models prevented the loss of lean body mass and BMD associated with castration. However, this compound's effectiveness in maintaining cortical bone density was approximately half that of DHT .

Case Studies and Research Findings

Several studies have explored this compound's effects across different biological systems:

- Anabolic Effects : In castrate rats treated with this compound, significant increases in muscle weight were observed without the adverse stimulation of prostate tissue. This finding supports this compound's potential use in therapies aimed at muscle wasting conditions .

- Bone Health : this compound treatment resulted in increased BMD and improved microstructural parameters of bone compared to untreated controls. Specifically, it maintained bone volume/tissue volume ratios effectively, although it was less potent than DHT in some aspects .

- Metabolism : The metabolic conversion of this compound to more potent steroids like 19-NT may contribute to its anabolic effects. Studies indicate that increased urinary metabolites of 19-NT can be detected following oral administration of this compound, suggesting that its anabolic activity may be partly due to this conversion .

Summary Table: Biological Activity of this compound

| Parameter | This compound | Testosterone | Dihydrotestosterone | 19-Nortestosterone |

|---|---|---|---|---|

| Binding Affinity (AR) | Low (4-9% potency) | High | High | High |

| Effect on Levator Ani Muscle | Significant | Significant | Significant | Significant |

| Effect on Prostate Weight | Minimal | Significant | Significant | Significant |

| Effect on BMD | Moderate | High | High | High |

| Conversion to Active Metabolites | Yes | Yes | Yes | Yes |

Propiedades

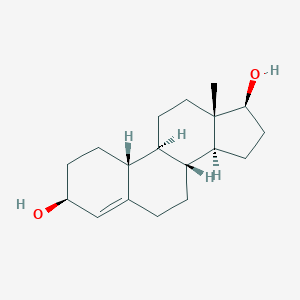

IUPAC Name |

(3S,8R,9S,10R,13S,14S,17S)-13-methyl-1,2,3,6,7,8,9,10,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,12-17,19-20H,2-9H2,1H3/t12-,13-,14+,15+,16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMXKUJNZWYTFJN-XFUVECHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CCC4=CC(CCC34)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C[C@H](CC[C@H]34)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041027 | |

| Record name | Bolandiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19793-20-5 | |

| Record name | Bolandiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19793-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bolandiol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019793205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bolandiol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01554 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bolandiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BOLANDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49SD6G16U5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.